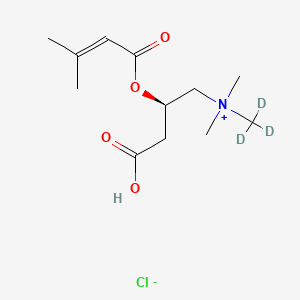
3-Methylcrotonyl-L-carnitine-d3 (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylcrotonyl-L-carnitine-d3 (chloride) is a deuterium-labeled derivative of 3-Methylcrotonyl-L-carnitine, which is itself a derivative of L-carnitine and a metabolite of leucine . This compound is primarily used as an internal standard for the quantification of 3-Methylcrotonyl-L-carnitine in various biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
The synthesis of 3-Methylcrotonyl-L-carnitine-d3 (chloride) involves the incorporation of deuterium into the 3-Methylcrotonyl-L-carnitine molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process . The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Methylcrotonyl-L-carnitine-d3 (chloride) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur, particularly involving the chloride ion.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methylcrotonyl-L-carnitine-d3 (chloride) has several scientific research applications:
Chemistry: It is used as an internal standard in analytical chemistry for the quantification of 3-Methylcrotonyl-L-carnitine in various samples.
Biology: This compound is used in studies involving metabolic pathways, particularly those related to leucine metabolism.
Medicine: It is used in research on metabolic disorders, such as diabetes, where altered levels of 3-Methylcrotonyl-L-carnitine are observed.
Industry: It is used in the development of diagnostic assays and in quality control processes for the quantification of carnitine derivatives.
Mechanism of Action
The mechanism of action of 3-Methylcrotonyl-L-carnitine-d3 (chloride) involves its role as an internal standard in mass spectrometry. It helps in the accurate quantification of 3-Methylcrotonyl-L-carnitine by providing a reference point for comparison. The molecular targets and pathways involved are primarily related to its role in analytical chemistry rather than biological activity.
Comparison with Similar Compounds
3-Methylcrotonyl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometry analysis. Similar compounds include:
2-Methylbutyryl-L-carnitine-d3 (chloride): Another deuterium-labeled carnitine derivative used as an internal standard.
L-Carnitine 3-methylcrotonyl ester-d3: A similar compound with slight structural differences.
These compounds share similar applications but differ in their specific molecular structures and the metabolic pathways they are involved in.
Properties
Molecular Formula |
C12H22ClNO4 |
|---|---|
Molecular Weight |
282.78 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(3-methylbut-2-enoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C12H21NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h6,10H,7-8H2,1-5H3;1H/t10-;/m1./s1/i3D3; |
InChI Key |
JNMKMIZOZIXENE-QVKFCBEOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)C=C(C)C.[Cl-] |
Canonical SMILES |
CC(=CC(=O)OC(CC(=O)O)C[N+](C)(C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



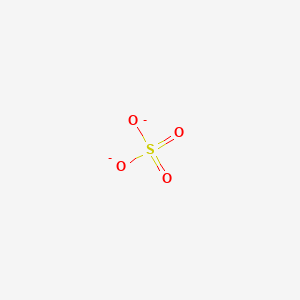
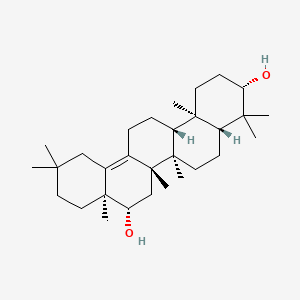
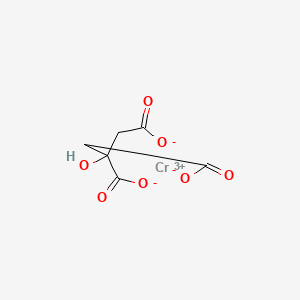
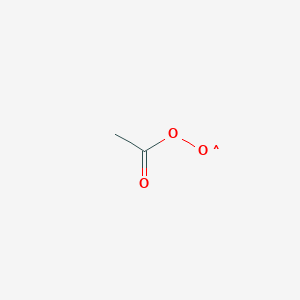

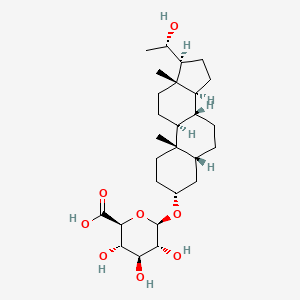
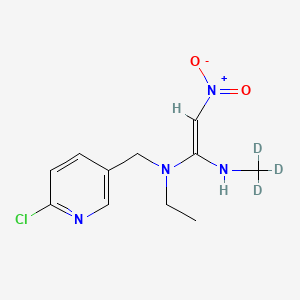
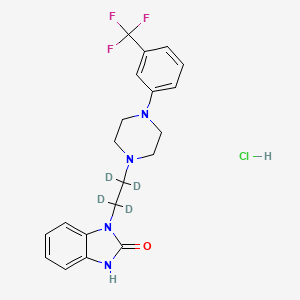
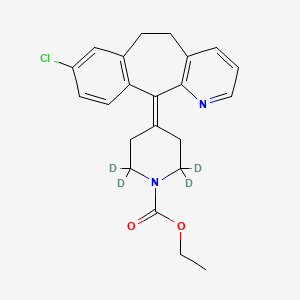

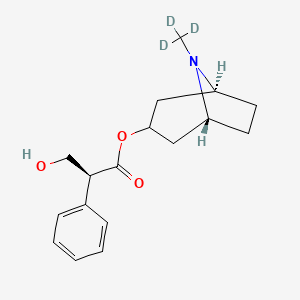

![(3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol](/img/structure/B10795749.png)
